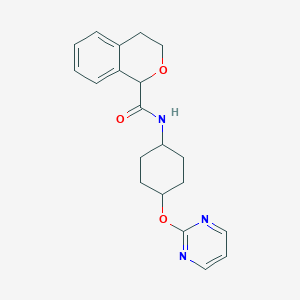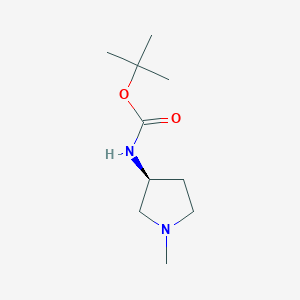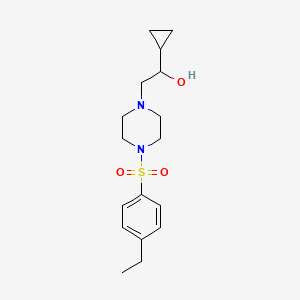![molecular formula C8H7Cl2NO4S B2875543 methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate CAS No. 1599787-03-7](/img/structure/B2875543.png)
methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate is a chemical compound with the molecular formula C8H7Cl2NO4S . It is also known as methyl (2-chloro-4-(chlorosulfonyl)phenyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7Cl2NO4S/c1-15-8(12)11-7-3-2-5(4-6(7)9)16(10,13)14/h2-4H,1H3,(H,11,12) . This indicates that the molecule consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the carbamate group (-N=C=O) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 284.12 . Other physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate is a compound that finds application in the synthesis of various chemical products. For instance, the synthesis of Methyl N-phenyl carbamate from aniline, using methyl formate as a green and efficient carbonylating agent, presents a route with high yields under milder conditions than the conventional CO/CH3OH route. This method suggests an alternative and more efficient route to the carbamate via formanilide as an intermediate, showcasing the versatility of carbamate derivatives in chemical synthesis and the potential for carbon recycling to chemical products (Yalfani et al., 2015).
Anti-Cancer Research
Carbamate analogues, including those similar to methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate, have been studied for their activity against non-cycling cells, particularly in the context of cancer chemotherapy. Methyl N-(4′-(9-acridinylamino)-phenyl)carbamate hydrochloride (AMCA) and its analogues, distinguished from amsacrine by their high cytotoxicity towards non-cycling cells, have been explored for their selective activity against topoisomerases IIα and β. Such research indicates the potential of carbamate derivatives as therapeutic agents targeting specific cellular mechanisms involved in cancer progression (Turnbull et al., 1999).
Environmental and Analytical Applications
The detection and identification of carbamate pesticides, which include structures similar to methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate, are crucial in environmental and forensic science. Studies on the chromatographic detection of carbosulfan, a carbamate pesticide, illustrate the importance of these compounds in the analysis of pesticides in agricultural settings. This research aids in the development of methods for detecting carbamate pesticides in forensic samples, contributing to environmental safety and public health (Bhatia & Sharma, 2011).
Pesticide Transformation and Toxicity
Investigations into the hydrolytic and photolytic cleavage of N-methylcarbamate insecticides, including derivatives similar to methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate, under natural conditions provide insights into their environmental behavior and toxicity. Such studies are essential for understanding the impact of these compounds on aquatic organisms and their persistence in the environment, guiding the development of safer and more sustainable pest control methods (Iesce et al., 2006).
Propiedades
IUPAC Name |
methyl N-(2-chloro-4-chlorosulfonylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c1-15-8(12)11-7-3-2-5(4-6(7)9)16(10,13)14/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMAJGYEQIWDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1599787-03-7 |
Source


|
| Record name | methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2875467.png)




![2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid](/img/structure/B2875473.png)
![[2-(2-Ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2875474.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2875476.png)


![Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2875481.png)
![4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2875482.png)